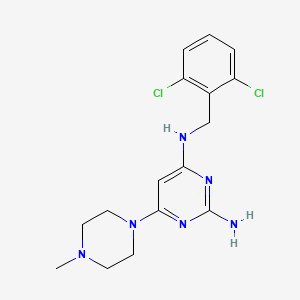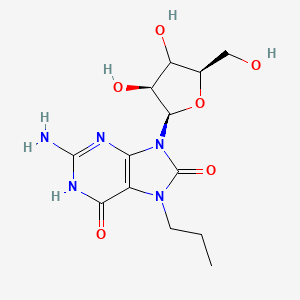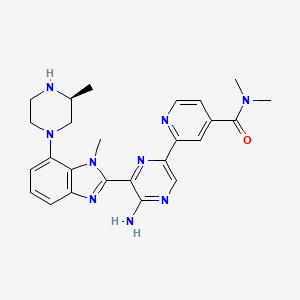
MNK inhibitor 9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MNK inhibitor 9 is a small-molecule compound designed to inhibit the activity of mitogen-activated protein kinase-interacting kinases (MNKs). MNKs, specifically MNK1 and MNK2, are serine/threonine kinases involved in the regulation of mRNA translation by phosphorylating the eukaryotic translation initiation factor 4E (eIF4E). This phosphorylation plays a crucial role in tumor initiation, development, and metastasis .
Vorbereitungsmethoden
The synthesis of MNK inhibitor 9 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes:
Step 1: Formation of the core structure through a series of condensation reactions.
Step 2: Introduction of functional groups via substitution reactions to improve binding affinity and selectivity.
Industrial production methods for this compound involve scaling up the synthetic route while ensuring the purity and consistency of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and minimize by-products .
Analyse Chemischer Reaktionen
MNK inhibitor 9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups, enhancing the compound’s stability and activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions include various derivatives of this compound with altered pharmacokinetic and pharmacodynamic properties .
Wissenschaftliche Forschungsanwendungen
MNK inhibitor 9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MNKs in various biochemical pathways.
Biology: Employed in cell-based assays to investigate the effects of MNK inhibition on cellular processes such as proliferation, apoptosis, and differentiation.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers, particularly those with dysregulated MNK-eIF4E signaling. .
Wirkmechanismus
MNK inhibitor 9 exerts its effects by selectively inhibiting the kinase activity of MNK1 and MNK2. This inhibition prevents the phosphorylation of eIF4E at serine 209, a critical step in the initiation of mRNA translation. By blocking this phosphorylation, this compound disrupts the translation of oncogenic proteins, thereby inhibiting tumor growth and progression .
The molecular targets of this compound include the catalytic domains of MNK1 and MNK2, which are responsible for their kinase activity. The compound binds to these domains, preventing the transfer of phosphate groups to eIF4E and other substrates .
Vergleich Mit ähnlichen Verbindungen
MNK inhibitor 9 can be compared with other MNK inhibitors such as eFT508, BAY1143269, SEL-201, and ETC-206. While these compounds share a common target, this compound is unique in its binding affinity, selectivity, and pharmacokinetic profile .
eFT508: A highly selective MNK1 and MNK2 inhibitor with potent anti-tumor activity in preclinical models.
BAY1143269: Another MNK inhibitor with demonstrated efficacy in reducing tumor growth and metastasis.
SEL-201: A compound targeting the MNK-eIF4E axis, showing promise in preclinical studies.
This compound stands out due to its unique chemical structure and superior pharmacokinetic properties, making it a promising candidate for further development and clinical application .
Eigenschaften
Molekularformel |
C25H29N9O |
|---|---|
Molekulargewicht |
471.6 g/mol |
IUPAC-Name |
2-[5-amino-6-[1-methyl-7-[(3S)-3-methylpiperazin-1-yl]benzimidazol-2-yl]pyrazin-2-yl]-N,N-dimethylpyridine-4-carboxamide |
InChI |
InChI=1S/C25H29N9O/c1-15-14-34(11-10-27-15)20-7-5-6-17-22(20)33(4)24(31-17)21-23(26)29-13-19(30-21)18-12-16(8-9-28-18)25(35)32(2)3/h5-9,12-13,15,27H,10-11,14H2,1-4H3,(H2,26,29)/t15-/m0/s1 |
InChI-Schlüssel |
FBTRDJIPJVBTHV-HNNXBMFYSA-N |
Isomerische SMILES |
C[C@H]1CN(CCN1)C2=CC=CC3=C2N(C(=N3)C4=NC(=CN=C4N)C5=NC=CC(=C5)C(=O)N(C)C)C |
Kanonische SMILES |
CC1CN(CCN1)C2=CC=CC3=C2N(C(=N3)C4=NC(=CN=C4N)C5=NC=CC(=C5)C(=O)N(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-pyridin-3-ylpyrrolidin-1-yl)-1H-purin-6-one](/img/structure/B15140408.png)
![ethyl 4-(5-acrylamido-2-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B15140409.png)
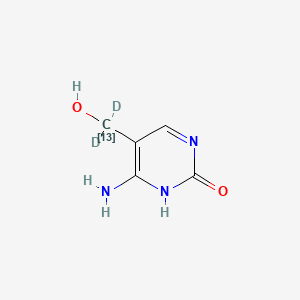
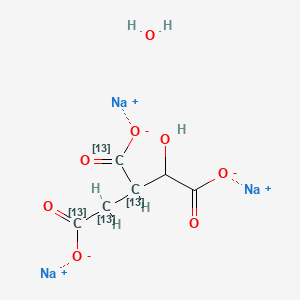
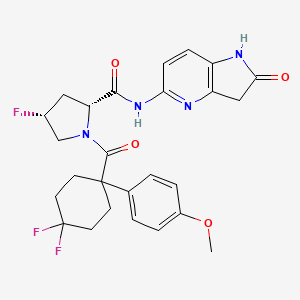
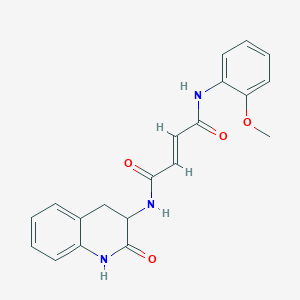
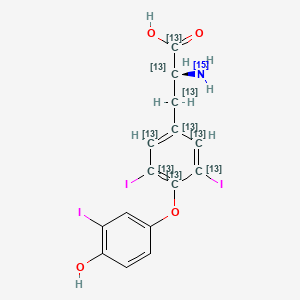
![2-(1-adamantyl)-N-[[(2R,3S,5R)-3-[[2-(1-adamantyl)acetyl]amino]-5-[4-[bis[3-(diaminomethylideneamino)propyl]amino]-5-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl]acetamide](/img/structure/B15140459.png)

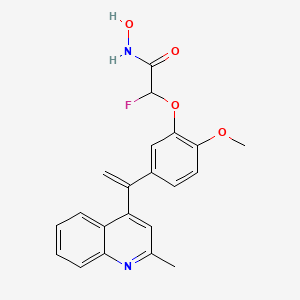
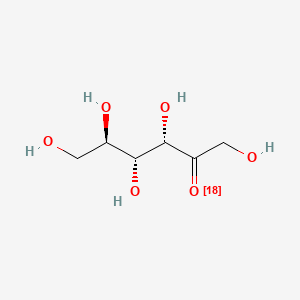
![N-[2-[4-[[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypiperidin-1-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B15140478.png)
